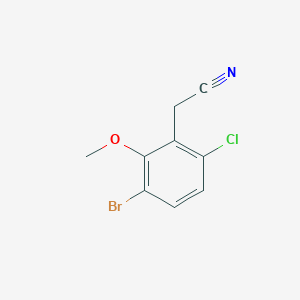
3-Bromo-6-chloro-2-methoxyphenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-chloro-2-methoxyphenylacetonitrile is an organic compound with the molecular formula C9H7BrClNO It is a derivative of phenylacetonitrile, characterized by the presence of bromine, chlorine, and methoxy groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-methoxyphenylacetonitrile typically involves the bromination and chlorination of 2-methoxyphenylacetonitrile. The process can be summarized as follows:
Chlorination: The chlorination at the 6-position is carried out using chlorine (Cl2) or a chlorinating agent like thionyl chloride (SOCl2) under controlled conditions.
Methoxylation: The methoxy group is introduced via methylation of the hydroxyl group using dimethyl sulfate (DMS) or methyl iodide (CH3I).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-2-methoxyphenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetonitriles, while oxidation can produce carboxylic acids.
Scientific Research Applications
3-Bromo-6-chloro-2-methoxyphenylacetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-methoxyphenylacetonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and methoxy groups on the aromatic ring influences its reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities, receptor binding, and signal transduction pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-chloro-3-methoxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of a nitrile group.
3-Bromo-6-chloro-2-methoxyphenylacetic acid: Similar but has a carboxylic acid group instead of a nitrile group.
Uniqueness
3-Bromo-6-chloro-2-methoxyphenylacetonitrile is unique due to the specific combination of bromine, chlorine, and methoxy groups on the phenylacetonitrile scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H7BrClNO |
|---|---|
Molecular Weight |
260.51 g/mol |
IUPAC Name |
2-(3-bromo-6-chloro-2-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H7BrClNO/c1-13-9-6(4-5-12)8(11)3-2-7(9)10/h2-3H,4H2,1H3 |
InChI Key |
CSYDCFNONDTYHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1CC#N)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


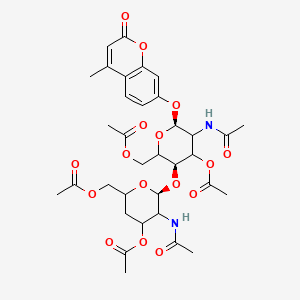

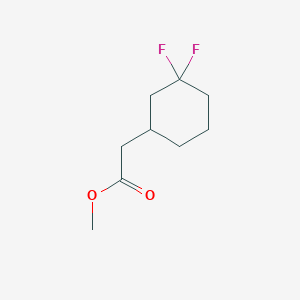

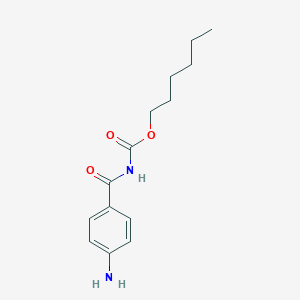

![4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B15292693.png)
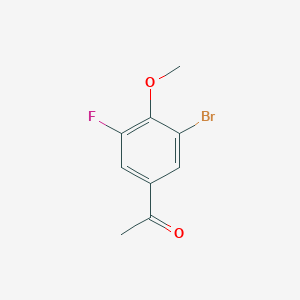
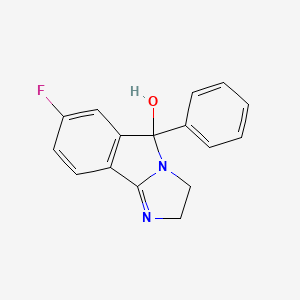
![Pregabalin Paraben Amide ((3S)-3-[[(4-Hydroxybenzoyl)amino]methyl]-5-methyl Hexanoic Acid)](/img/structure/B15292704.png)

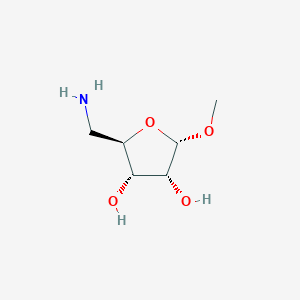
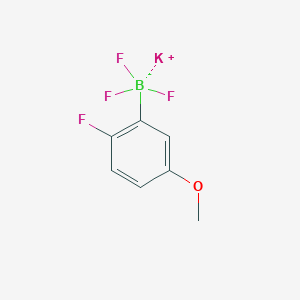
![8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline](/img/structure/B15292745.png)
